A Technical Guide to the Physicochemical Properties of 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine
A Technical Guide to the Physicochemical Properties of 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine
Executive Summary
This document provides an in-depth technical examination of 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine, a heterocyclic building block of significant interest in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group and a propargyl moiety onto the piperidine scaffold imparts a unique combination of properties that are highly valuable for drug discovery and development. This guide synthesizes available data on its core physicochemical characteristics, stability, and handling, and provides field-proven experimental protocols for its characterization and use. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights for leveraging this compound in their work.
Introduction: A Molecule of Strategic Design
The Role of Fluorine and Alkyne Moieties in Drug Design
The deliberate introduction of specific functional groups is a cornerstone of modern medicinal chemistry, aimed at fine-tuning the pharmacological profile of new chemical entities. The trifluoromethyl (-CF₃) group is a particularly powerful substituent used to enhance critical drug-like properties.[1] It can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate the pKa of nearby basic centers, thereby influencing binding interactions and solubility.[1][2]
Simultaneously, the propargyl group (a terminal alkyne) serves as a versatile chemical handle. It is a key participant in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, the cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the piperidine scaffold to other molecules, such as biologics, imaging agents, or other small-molecule fragments.
Molecular Profile of 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine
This compound, with CAS Number 623948-94-7, integrates these two strategic groups onto a piperidine core.[2] The piperidine ring is a prevalent scaffold in many approved drugs due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation. The trifluoromethyl group at the 4-position enhances the molecule's metabolic stability and lipophilicity, making it a promising scaffold for targeting enzymes or receptors, particularly within the central nervous system.[2] The N-propargyl group provides a reactive site for further chemical elaboration.[2] This guide will dissect the resulting physicochemical properties that arise from this unique structural combination.
Core Physicochemical Properties
The properties of this compound are dictated by the interplay between the basic piperidine nitrogen, the lipophilic trifluoromethyl group, and the reactive propargyl unit.
Identity and Molecular Characteristics
A summary of the fundamental identifiers and computed properties for 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine is presented below.
| Property | Value | Source |
| CAS Number | 623948-94-7 | [2] |
| Molecular Formula | C₉H₁₂F₃N | [2] |
| Molecular Weight | 191.19 g/mol | [2] |
| IUPAC Name | 1-(prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine | [2] |
| InChI Key | ONRYAOYLQQJFFI-UHFFFAOYSA-N | [2] |
| Predicted LogP | ~2.5 | [2] |
| Predicted pKa | ~9.5 (Estimated) | [3] |
Lipophilicity and Partition Coefficient (LogP)
The predicted octanol/water partition coefficient (LogP) is approximately 2.5, indicating moderate lipophilicity.[2] This value is a critical determinant of a compound's pharmacokinetic profile. A LogP in this range often suggests a favorable balance between aqueous solubility and lipid membrane permeability, which is essential for oral absorption and, potentially, for crossing the blood-brain barrier in CNS-targeted applications.[2] The trifluoromethyl group is the primary contributor to this lipophilicity.[2]
Acidity/Basicity (pKa)
Solubility Profile
Consistent with its lipophilic character, the compound is expected to have low intrinsic solubility in aqueous media. For experimental purposes, it is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), which is a common practice for preparing stock solutions for biological assays.[2] When preparing aqueous solutions for biological testing, the use of a surfactant, such as 0.1% Tween-80 in phosphate-buffered saline (PBS), may be necessary to prevent precipitation and ensure bioavailability.[2]
Stability and Handling
Proper storage and handling are critical to maintain the integrity of the compound.
Chemical Stability Assessment
The molecule possesses features that both enhance and potentially compromise its stability:
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Trifluoromethyl Group: This group is chemically robust and enhances the metabolic stability of the piperidine ring by shielding adjacent positions from enzymatic oxidation.[2] It also increases stability against hydrolysis.[2]
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Propargyl Moiety: The terminal alkyne is a potential site for oxidation.[2] Over time, especially if exposed to air and light, this group can undergo degradation.
Therefore, long-term storage should be under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (–20°C is recommended) to minimize oxidative degradation.[2] Stability in various buffers and media should be empirically determined using a time-course study analyzed by HPLC.
Recommended Handling
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Storage: Store in a tightly sealed vial under an inert atmosphere (N₂ or Ar) at -20°C. Protect from light.
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Weighing and Preparation: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Prepare solutions fresh whenever possible.
-
Safety: For research use only. Not for human or veterinary use.[2] Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Experimental Protocols for Characterization
The following protocols provide robust, self-validating methodologies for key analytical procedures.
General Synthesis and Purification Workflow
The most direct synthesis involves the N-alkylation of 4-(trifluoromethyl)piperidine. The general workflow is outlined below.
Caption: General workflow for the synthesis of the title compound.
Protocol:
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Reaction Setup: To a solution of 4-(trifluoromethyl)piperidine (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
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Alkylation: Add propargyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Monitoring: Allow the reaction to stir for 12-24 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Extract the aqueous phase with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using NMR, Mass Spectrometry, and HPLC.[2]
Protocol for Stability Assessment using HPLC-UV
This protocol establishes the stability of the compound under defined stress conditions.
Caption: Workflow for assessing the chemical stability of the compound.
Protocol:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Sample Preparation: Dilute the stock solution to a final concentration of 10 µg/mL in the desired test media (e.g., PBS pH 7.4, 0.1 N HCl, simulated gastric fluid).
-
Time Zero (T=0) Analysis: Immediately inject a sample of each solution into a calibrated HPLC-UV system to determine the initial peak area.
-
Incubation: Incubate the remaining solutions under stress conditions (e.g., 40°C in a temperature-controlled chamber).[2]
-
Time-Course Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each solution, quench any reaction if necessary (e.g., by neutralization or dilution in mobile phase), and inject into the HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the results to determine the degradation kinetics. A loss of >10% typically indicates instability under the tested conditions.
Expected Spectroscopic and Analytical Data
While specific spectra are proprietary, the expected analytical signatures can be predicted from the molecular structure, providing a template for characterization.
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¹H NMR: Key expected signals include a singlet for the acetylenic proton (~2.5 ppm), signals for the propargylic methylene protons, and complex multiplets for the piperidine ring protons. The proton at the 4-position will show coupling to the vicinal fluorine atoms.
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¹³C NMR: Signals for the two acetylenic carbons (~70-80 ppm), the propargylic methylene carbon, and the piperidine ring carbons are expected. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.
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Mass Spectrometry (ESI+): The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 192.1.
Conclusion and Future Outlook
1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine is a well-designed molecular building block with a compelling profile for drug discovery. Its moderate lipophilicity, inherent basicity, and enhanced metabolic stability make it an attractive scaffold for developing novel therapeutics. The presence of the propargyl handle provides a direct and efficient route for its incorporation into more complex molecules, including targeted conjugates and probes. The experimental protocols and data presented in this guide offer a comprehensive framework for scientists to confidently handle, characterize, and deploy this versatile compound in their research endeavors. Future work will likely focus on exploring its use in the synthesis of novel chemical libraries for screening against a wide range of biological targets, from CNS disorders to oncology.[2]
References
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1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine - Benchchem.
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1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem.
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
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4-(TRIFLUOROMETHYL)PIPERIDINE CAS#: 657-36-3 - ChemicalBook.
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Chemical Properties of 4-Trifluoromethylpiperidine (CAS 657-36-3) - Cheméo.
